N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide, commonly known as BMS-777607, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It was first synthesized by scientists at Bristol-Myers Squibb in 2009 and has since been studied extensively for its potential as a therapeutic agent. BMS-777607 is a promising candidate for the treatment of various types of cancer, including breast cancer, lung cancer, and melanoma.
Wirkmechanismus
BMS-777607 is a selective inhibitor of the MET receptor tyrosine kinase, which is overexpressed in many types of cancer. The MET pathway plays a critical role in cell growth, survival, and migration, and its dysregulation has been implicated in the development and progression of cancer. By inhibiting the activity of the MET pathway, BMS-777607 can block the growth and spread of cancer cells.
Biochemical and physiological effects:
Studies have shown that BMS-777607 can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth and metastasis. BMS-777607 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BMS-777607 is its specificity for the MET pathway, which makes it a valuable tool for studying the role of this pathway in cancer progression. However, the complex synthesis process and high cost of the compound can be limiting factors for some researchers. Additionally, the efficacy of BMS-777607 may vary depending on the type of cancer being studied, and further research is needed to fully understand its potential as a therapeutic agent.
Zukünftige Richtungen
There are several directions for future research on BMS-777607. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Another direction is the investigation of the potential use of BMS-777607 in combination with immunotherapy for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of BMS-777607 and its potential as a therapeutic agent for different types of cancer.
Synthesemethoden
The synthesis of BMS-777607 involves several steps, including the reaction of 3-pyridylmethylamine with benzylmethylamine, followed by the addition of methanesulfonyl chloride. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
BMS-777607 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Studies have also demonstrated that BMS-777607 can inhibit the activity of several key signaling pathways that are involved in cancer progression, including the MET, VEGFR, and PDGFR pathways.
Eigenschaften
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-18(12-13-7-4-3-5-8-13)15-14(9-6-10-16-15)11-17-21(2,19)20/h3-10,17H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQDQRXMVFPZHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.